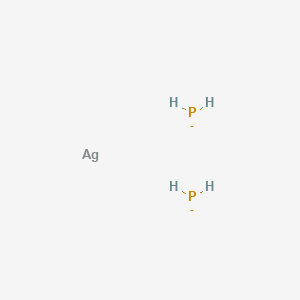
SODIUM AMMONIUM VANADATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium Ammonium Vanadate is a crystalline solid, or a solid dissolved in a liquid . It is denser than water and may slightly irritate skin, eyes, and mucous membranes . It is slightly toxic by ingestion and is used to make other chemicals .
Synthesis Analysis
The compound can be prepared by the addition of ammonium salts to solutions of vanadate ions, generated by dissolution of V2O5 in basic aqueous solutions, such as hot sodium carbonate . Vanadium pentoxide can be synthesized by a hydrothermal method (reflux) from ammonium metavanadate (NH4VO3) as a precursor and cetyltrimethylammonium bromide as a surfactant .Molecular Structure Analysis
The vanadate ion features a central vanadium atom surrounded by three oxygen atoms in a trigonal planar configuration . This ion imparts an overall negative charge, which is counterbalanced by the positive charge of the ammonium ion .Chemical Reactions Analysis
Vanadate is widely used as an inhibitor of protein tyrosine phosphatases (PTPase) and is routinely applied in cell lysis buffers or immunoprecipitations of phosphotyrosyl proteins . Additionally, vanadate has been extensively studied for its antidiabetic and anticancer effects .Physical And Chemical Properties Analysis
Ammonium vanadate appears as a yellow crystalline solid at room temperature . It is known for its relatively low melting point of 200 degrees Celsius, at which point it decomposes . It is generally considered soluble in water, alcohol, and acetone .Safety And Hazards
Zukünftige Richtungen
Ammonium vanadates have been extensively investigated as cathode materials for aqueous zinc-ion batteries (ZIBs) due to their plentiful availability and high potential capacity . The engineering of the interplanar spacing of ammonium vanadates to achieve optimal electrochemical performance as cathodes for aqueous zinc-ion batteries provides a promising direction for the preparation of high-performance AZIBs cathode materials .
Eigenschaften
CAS-Nummer |
12055-09-3 |
|---|---|
Produktname |
SODIUM AMMONIUM VANADATE |
Molekularformel |
H12N3Na3O8V2 |
Molekulargewicht |
352.96 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B1143565.png)
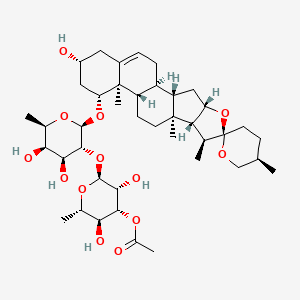
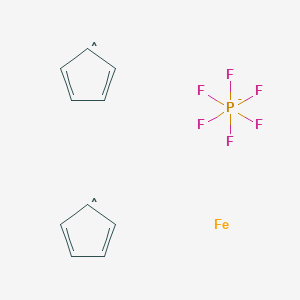
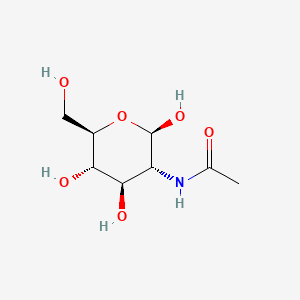
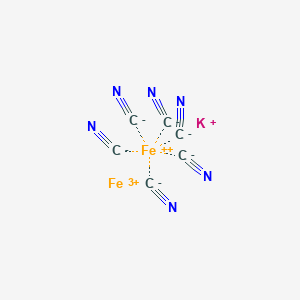
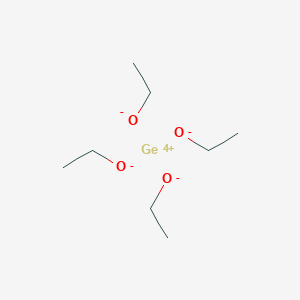
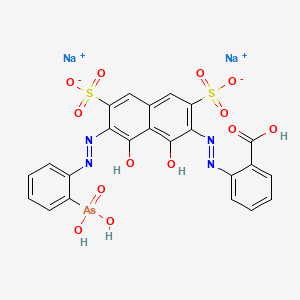
![[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B1143581.png)
